(2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol (2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17467536
InChI: InChI=1S/C7H8F2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1
SMILES:
Molecular Formula: C7H8F2N2O
Molecular Weight: 174.15 g/mol

(2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol

CAS No.:

Cat. No.: VC17467536

Molecular Formula: C7H8F2N2O

Molecular Weight: 174.15 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol -

Specification

Molecular Formula C7H8F2N2O
Molecular Weight 174.15 g/mol
IUPAC Name (2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol
Standard InChI InChI=1S/C7H8F2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1
Standard InChI Key FITUYFOXNZCJDC-ZCFIWIBFSA-N
Isomeric SMILES C1=C(C(=C(C=N1)F)[C@@H](CO)N)F
Canonical SMILES C1=C(C(=C(C=N1)F)C(CO)N)F

Introduction

Overview of the Compound

(2S)-2-Amino-2-(3,5-difluoropyridin-4-yl)ethanol is a chiral organic molecule with the molecular formula C7H8F2N2O and a molecular weight of 174.15 g/mol. It consists of a pyridine ring substituted with two fluorine atoms at the 3rd and 5th positions, an amino group, and a hydroxyl group on an ethyl side chain. The compound's stereochemistry is defined by the (2S) configuration, indicating its specific spatial arrangement.

Synthesis

The synthesis of (2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol typically involves:

  • Fluorinated Pyridine Derivatives: Starting with a pyridine ring substituted with fluorine atoms at specific positions.

  • Chiral Side Chain Addition: Introduction of the chiral ethyl group containing both amino and hydroxyl functionalities.

  • Purification: Techniques such as recrystallization or chromatography are employed to isolate the desired stereoisomer.

Applications and Potential Uses

This compound has potential applications in:

  • Pharmaceutical Research: Its structure suggests it might serve as a building block for drug design, particularly in targeting enzymes or receptors requiring specific chirality.

  • Biological Activity Studies: The presence of fluorine atoms enhances metabolic stability and bioavailability, making it suitable for medicinal chemistry applications.

  • Synthetic Chemistry: It can act as an intermediate in synthesizing more complex molecules.

Analytical Characterization

To confirm its structure and purity, the following techniques are commonly used:

  • NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments in the molecule.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • Infrared (IR) Spectroscopy: Identifies functional groups like -NH2 and -OH.

  • X-Ray Crystallography: Determines precise stereochemical configuration.

Comparative Data Table

Feature(2S)-2-Amino-2-(3,5-difluoropyridin-4-yl)ethanolComparable Molecules (General Amino Alcohols)
Molecular Weight174.15 g/molVaries (~150–200 g/mol)
ChiralityYes (S-isomer)Optional
Fluorine SubstitutionYes (3rd & 5th positions on pyridine)Rare
SolubilityLikely water-soluble due to -OH and -NH2 groupsTypically water-soluble

Limitations and Future Research Directions

  • Toxicological Data: Further studies are required to assess its safety profile.

  • Biological Activity Testing: Experimental validation of its potential as a pharmaceutical intermediate is needed.

  • Synthetic Optimization: Development of cost-effective methods for large-scale synthesis is crucial.

This compound's unique combination of fluorinated pyridine and chiral amino alcohol moieties makes it an intriguing subject for further research in synthetic chemistry and pharmacology.

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